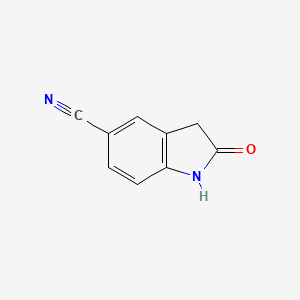

2-Oxoindoline-5-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-1,3-dihydroindole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c10-5-6-1-2-8-7(3-6)4-9(12)11-8/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZOSLRYUVHMXTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C#N)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378394 | |

| Record name | 2-oxoindoline-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61394-50-1 | |

| Record name | 2-oxoindoline-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxo-2,3-dihydro-1H-indole-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 2-Oxoindoline-5-carbonitrile

An In-Depth Technical Guide to the Synthesis of 2-Oxoindoline-5-carbonitrile

This compound, also known as 5-cyano-2-oxindole, is a highly valuable heterocyclic building block in modern medicinal chemistry and drug development. Its rigid bicyclic scaffold, featuring an electron-withdrawing nitrile group at the 5-position and a lactam functionality, makes it a crucial intermediate for a range of pharmacologically active agents. The oxindole core is a privileged structure found in numerous natural products and synthetic drugs.[1][2] The strategic placement of the cyano group provides a versatile handle for further chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery programs.

This guide provides a comprehensive overview of the primary synthetic pathways to this compound, designed for researchers, chemists, and drug development professionals. We will delve into the mechanistic rationale behind various synthetic strategies, present detailed experimental protocols, and offer a comparative analysis to aid in selecting the most appropriate route based on factors such as yield, scalability, safety, and cost.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic approach to this compound reveals several logical bond disconnections and corresponding synthetic strategies. The primary disconnections involve the formation of the pyrrolidone ring and the introduction of the cyano group.

Caption: Retrosynthetic analysis of this compound.

This analysis highlights two principal strategies:

-

Late-Stage Cyanation: Constructing the 2-oxindole core first, followed by the introduction of the nitrile group at the 5-position, typically from a halogenated precursor.

-

Convergent Cyclization: Starting with a benzene ring already bearing the cyano group (or a precursor) and then forming the fused pyrrolidone ring.

Pathway 1: Palladium-Catalyzed Cyanation of 5-Bromo-2-oxindole

This is a direct and often high-yielding approach that relies on a pre-formed 2-oxindole scaffold. The key transformation is a palladium-catalyzed cross-coupling reaction (e.g., a Rosenmund-von Braun type reaction) between 5-bromo-2-oxindole and a cyanide source.

Mechanistic Rationale: The reaction mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the cyanide source (often a copper or zinc cyanide) and subsequent reductive elimination to yield the desired nitrile and regenerate the palladium(0) catalyst. The choice of ligand is crucial for stabilizing the palladium complex and facilitating the catalytic cycle.

Sources

2-Oxoindoline-5-carbonitrile chemical structure and IUPAC name

An In-Depth Technical Guide to 2-Oxoindoline-5-carbonitrile

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in medicinal chemistry and drug discovery. The document details its chemical structure, nomenclature, physicochemical properties, and spectroscopic signature. Furthermore, it explores its significance as a privileged scaffold, its application in the synthesis of kinase inhibitors, and the broader therapeutic potential of the 2-oxoindoline core. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a detailed understanding of this versatile compound.

Core Molecular Identity

This compound, also known as 5-cyano-2-oxindole, is a derivative of oxindole, which consists of a fused benzene and pyrrolidone ring system. The presence of a carbonyl group at the C-2 position and a nitrile group at the C-5 position defines its unique chemical reactivity and utility in synthetic chemistry.

IUPAC Name and Synonyms

-

Systematic IUPAC Name : 2-oxo-2,3-dihydro-1H-indole-5-carbonitrile[1].

-

Common Synonyms : this compound, 5-Cyanooxindole.

-

CAS Number : 61394-50-1[1].

Chemical Structure

The foundational structure is the 1,3-dihydro-2H-indol-2-one core, with a cyano group substituent on the benzene ring.

Caption: Chemical Structure of this compound.

Key Physicochemical Properties

The molecular characteristics of this compound are crucial for predicting its behavior in biological systems and for guiding synthetic strategies.

| Property | Value | Source |

| Molecular Formula | C₉H₆N₂O | PubChem[1] |

| Molecular Weight | 158.16 g/mol | PubChem[1][2] |

| XLogP3 | 0.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Exact Mass | 158.048012819 Da | PubChem[1] |

| Topological Polar Surface Area | 52.9 Ų | PubChem[1] |

Synthesis and Reactivity

The 2-oxoindoline scaffold is a cornerstone in synthetic chemistry due to its versatile reactivity and prevalence in bioactive molecules.

General Synthetic Strategies

-

Stollé Synthesis: Cyclization of α-chloro- or α-bromoacetanilides.

-

Hinsberg Synthesis: Reaction of a glyoxal bisulfite with an aniline.

-

Reductive Cyclization: A modern approach involves the reductive cyclization of ortho-nitro compounds, such as ortho-nitrochalcones, which can be triggered by a cyanide anion to form related structures[3][4].

The cyano group at the 5-position is typically introduced via classical methods like the Sandmeyer reaction on a corresponding 5-amino-2-oxoindoline precursor.

Sources

- 1. 2-Oxo-2,3-dihydro-1H-indole-5-carbonitrile | C9H6N2O | CID 2773346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound , 95% , 61394-50-1 - CookeChem [cookechem.com]

- 3. One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles [mdpi.com]

An In-depth Technical Guide to 2-Oxoindoline-5-carbonitrile: A Core Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Oxoindoline-5-carbonitrile (CAS No. 61394-50-1), a pivotal heterocyclic building block in medicinal chemistry. The strategic placement of the nitrile group on the oxindole core imparts unique electronic properties, making it a highly sought-after intermediate in the synthesis of targeted therapeutics, most notably kinase inhibitors. This document delves into the synthesis, physicochemical properties, key reactions, and safety considerations of this compound, offering field-proven insights and detailed protocols to support researchers in its effective utilization.

Introduction: The Significance of the Oxindole Scaffold

The oxindole skeleton is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1] Its rigid, bicyclic framework provides a robust scaffold for the spatial orientation of functional groups, enabling precise interactions with biological targets. The introduction of a carbonitrile moiety at the 5-position, yielding this compound, significantly enhances its utility as a synthetic intermediate. This electron-withdrawing group modulates the reactivity of the entire molecule, particularly at the C3 position, making it an ideal substrate for key carbon-carbon bond-forming reactions.

Its primary role in modern drug development is as a crucial reactant in the preparation of indolinone-based kinase inhibitors.[2] Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Small molecules that can inhibit specific kinases have emerged as a major class of targeted therapies. The 2-oxoindoline core is a well-established pharmacophore that can bind to the ATP-binding site of many kinases, and this compound provides a versatile platform for the synthesis of diverse libraries of potential kinase inhibitors.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the properties of its derivatives.

| Property | Value | Source |

| CAS Number | 61394-50-1 | [3][4][5] |

| Molecular Formula | C₉H₆N₂O | [2][5] |

| Molecular Weight | 158.16 g/mol | [2] |

| Appearance | Off-white solid | [2] |

| Melting Point | 236-239 °C | [2] |

| Boiling Point (Predicted) | 389.7 ± 42.0 °C | [2] |

| Density (Predicted) | 1.33 g/cm³ | [2] |

| pKa (Predicted) | 12.84 ± 0.20 | [2] |

| SMILES | N#CC1=CC2=C(NC(=O)C2)C=C1 | [2] |

| InChIKey | NZOSLRYUVHMXTQ-UHFFFAOYSA-N |

Synthesis of this compound

The most common and logical synthetic route to this compound involves the selective reduction of the C3 carbonyl group of 5-cyanoisatin (2,3-dioxoindoline-5-carbonitrile). The Wolff-Kishner reduction is a classic and effective method for this transformation.[6][7][8]

Synthetic Pathway: From 5-Cyanoisatin to this compound

Caption: Knoevenagel condensation for kinase inhibitor synthesis.

Exemplary Protocol: Synthesis of a Sunitinib Analogue Intermediate

This protocol describes the condensation of this compound with a key pyrrole aldehyde intermediate, forming the core structure of many potent tyrosine kinase inhibitors. [9] Materials:

-

This compound

-

N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide

-

Piperidine

-

Toluene

Procedure:

-

Reaction Setup:

-

To a solution of N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (1 equivalent) in toluene, add this compound (1.1 equivalents).

-

Add a catalytic amount of piperidine (0.1 equivalents) to the mixture.

-

-

Condensation Reaction:

-

Heat the reaction mixture to reflux (approximately 110°C) and maintain for 3-5 hours. A Dean-Stark apparatus can be used to remove the water formed during the reaction, driving the equilibrium towards the product.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

-

Product Isolation:

-

Cool the reaction mixture to room temperature. The product will typically precipitate out of the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold toluene and then with petroleum ether to remove any residual impurities.

-

Dry the product under vacuum to obtain the desired Sunitinib analogue.

-

Spectral Data for Characterization

While specific, high-resolution spectra for this compound are not widely published in publicly accessible databases, the following are expected characteristic peaks based on the analysis of structurally similar compounds. [10][11][12]

-

¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring, a singlet for the methylene protons at the C3 position, and a broad singlet for the amide proton.

-

¹³C NMR: Characteristic peaks would include those for the carbonyl carbon, the nitrile carbon, and the carbons of the aromatic and pyrrolidone rings.

-

IR Spectroscopy: Key absorption bands would be expected for the N-H stretch of the amide, the C=O stretch of the lactam, the C≡N stretch of the nitrile, and C-H stretches of the aromatic ring.

Safety and Handling

As a fine chemical intermediate, this compound should be handled with appropriate care in a laboratory setting.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. [5][7][13][14][15]* Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Toxicology: While specific toxicity data is limited, related nitrile and oxindole compounds can be harmful if swallowed, inhaled, or in contact with skin. [5][6]It is prudent to treat this compound with similar precautions.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [3]

Conclusion

This compound is a molecule of significant strategic importance in the field of medicinal chemistry. Its well-defined reactivity, particularly in the Knoevenagel condensation, provides a reliable and efficient route to a diverse range of kinase inhibitors and other biologically active compounds. This guide has provided a detailed overview of its synthesis, properties, and key applications, offering researchers the foundational knowledge required to leverage this versatile building block in their drug discovery and development programs.

References

-

Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved January 6, 2026, from [Link]

-

13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) - NP-MRD. (n.d.). Retrieved January 6, 2026, from [Link]

-

Wolff–Kishner reduction - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]

-

Wolff–Kishner reduction - Sciencemadness Wiki. (2018, May 20). Retrieved January 6, 2026, from [Link]

-

Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry. (n.d.). Retrieved January 6, 2026, from [Link]

-

Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - MDPI. (n.d.). Retrieved January 6, 2026, from [Link]

- US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents. (n.d.).

-

SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, September 28). Retrieved January 6, 2026, from [Link]

-

SAFETY DATA SHEET - 沃凯生物. (n.d.). Retrieved January 6, 2026, from [Link]

-

Wolff-Kishner Reduction - Organic Chemistry Tutor. (n.d.). Retrieved January 6, 2026, from [Link]

-

Design, Synthesis, and Antitumor Potential of New Thiazole--contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - NIH. (n.d.). Retrieved January 6, 2026, from [Link]

-

Material Safety Data Sheet - Cole-Parmer. (n.d.). Retrieved January 6, 2026, from [Link]

-

Design, Synthesis, and Antitumor Potential of New Thiazole--contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PubMed. (2024, November 4). Retrieved January 6, 2026, from [Link]

- CN103992308A - Method for preparing sunitinib - Google Patents. (n.d.).

-

2-Oxo-2,3-dihydro-1H-indole-5-carbonitrile | C9H6N2O | CID 2773346 - PubChem. (n.d.). Retrieved January 6, 2026, from [Link]

- US5973165A - Process for preparing 2-oxindole - Google Patents. (n.d.).

-

Scheme 2: Plausible mechanism of Knoevenagel condensation by microwave-assisted irradiation. - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

-

RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW - Semantic Scholar. (n.d.). Retrieved January 6, 2026, from [Link]

-

One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles - MDPI. (2022, April 28). Retrieved January 6, 2026, from [Link]

-

Anticancer oxindole derivatives synthesised via Knoevenagel condensation. (n.d.). Retrieved January 6, 2026, from [Link]

-

Scheme 3. Knoevenagel condensation reactions between various aldehyde... - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 6, 2026, from [Link]

-

13C NMR spectra of 2-(2-oxo-2-(4-(p-tolyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (3b) (75 MHz, CDCl3). - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

-

13C NMR spectra of... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

-

Sunitinib Archives - Chemxtel Labs. (n.d.). Retrieved January 6, 2026, from [Link]

-

Scheme 1. Knoevenagel condensation of pyrrole-2-carboxyaldehyde with... - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

-

(PDF) Design, Synthesis, and Antitumor Potential of New Thiazole--contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

-

2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - PMC - PubMed Central. (2023, May 11). Retrieved January 6, 2026, from [Link]

Sources

- 1. Indole-5-carbonitrile | C9H6N2 | CID 27513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581) [hmdb.ca]

- 3. Wolff–Kishner reduction - Sciencemadness Wiki [sciencemadness.org]

- 4. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. fishersci.com [fishersci.com]

- 6. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. CN103992308A - Method for preparing sunitinib - Google Patents [patents.google.com]

- 10. rsc.org [rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. US5973165A - Process for preparing 2-oxindole - Google Patents [patents.google.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Spectroscopic Profile of 2-Oxoindoline-5-carbonitrile: A Technical Guide for Researchers

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Oxoindoline-5-carbonitrile (also known as 5-Cyanooxindole), a key heterocyclic scaffold in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals, offering a consolidated resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The inherent value of this compound lies in its versatile structure, featuring a lactam, a nitrile group, and an aromatic ring, making it a valuable intermediate for the synthesis of a wide range of biologically active molecules.[1] An accurate understanding of its spectroscopic profile is paramount for its unambiguous identification, characterization, and quality control in synthetic and medicinal chemistry workflows.

Molecular Structure and Key Features

This compound possesses a rigid bicyclic structure with key functional groups that give rise to its characteristic spectroscopic signatures. The strategic placement of the electron-withdrawing nitrile group on the aromatic ring significantly influences the electronic environment of the entire molecule, which is reflected in its spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed map of the molecular framework.

¹H NMR (Proton NMR) Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the lactam ring, and the amide proton. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl and nitrile groups.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.8 | Singlet | 1H | N-H |

| ~7.8 | Singlet | 1H | Ar-H (H4) |

| ~7.6 | Doublet | 1H | Ar-H (H6) |

| ~7.0 | Doublet | 1H | Ar-H (H7) |

| ~3.6 | Singlet | 2H | -CH₂- |

Interpretation and Causality:

-

The N-H proton is expected to appear as a broad singlet at a downfield chemical shift (~10.8 ppm) due to its acidic nature and the deshielding effect of the adjacent carbonyl group. Its chemical shift can be sensitive to concentration and residual water in the solvent.

-

The aromatic protons will appear in the region of ~7.0-7.8 ppm. The proton at the C4 position (H4), being ortho to the nitrile group, is anticipated to be the most deshielded and may appear as a singlet or a narrow doublet. The protons at C6 and C7 will likely appear as doublets, with their coupling constants reflecting their ortho relationship.

-

The methylene protons (-CH₂-) at the C3 position are expected to be observed as a sharp singlet around 3.6 ppm. The equivalence of these two protons is due to the planarity of the ring system.

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The presence of the carbonyl, nitrile, and aromatic carbons will be clearly indicated by their characteristic chemical shifts.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~175.0 | C=O (C2) |

| ~145.0 | Ar-C (C7a) |

| ~135.0 | Ar-C (C6) |

| ~130.0 | Ar-C (C4) |

| ~125.0 | Ar-C (C3a) |

| ~119.0 | -C≡N |

| ~110.0 | Ar-C (C7) |

| ~105.0 | Ar-C (C5) |

| ~35.0 | -CH₂- (C3) |

Interpretation and Causality:

-

The carbonyl carbon (C2) is expected to resonate at a significantly downfield position (~175.0 ppm), which is characteristic of amide carbonyls.

-

The aromatic carbons will appear in the typical range of 105-145 ppm. The carbon attached to the nitrile group (C5) is expected to have a relatively upfield chemical shift for a substituted aromatic carbon, while the quaternary carbons (C3a and C7a) will also be identifiable.

-

The nitrile carbon (-C≡N) will have a distinct chemical shift around 119.0 ppm.

-

The methylene carbon (C3) will be observed at a more upfield position (~35.0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorption bands of the amide and nitrile functionalities.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Sharp | N-H Stretch |

| ~2230 | Strong, Sharp | C≡N Stretch |

| ~1710 | Strong, Sharp | C=O Stretch (Amide I) |

| ~1620 | Medium | C=C Aromatic Stretch |

| ~1480 | Medium | C-H Bend (Methylene) |

Interpretation and Causality:

-

The N-H stretching vibration of the secondary amide is expected to appear as a sharp peak around 3300 cm⁻¹.

-

A strong and sharp absorption band around 2230 cm⁻¹ is a definitive indicator of the nitrile group (C≡N) . The conjugation with the aromatic ring slightly lowers this frequency from that of a simple alkyl nitrile.[2]

-

The carbonyl (C=O) stretching vibration of the lactam (a cyclic amide) will give rise to a very strong and sharp peak around 1710 cm⁻¹ . This is a key diagnostic peak for the oxindole core.

-

The spectrum will also feature characteristic absorptions for the aromatic C=C stretching and C-H bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 158 | [M]⁺˙ (Molecular Ion) |

| 130 | [M - CO]⁺˙ |

| 103 | [M - CO - HCN]⁺˙ |

Interpretation of Fragmentation Pattern:

-

The molecular ion peak ([M]⁺˙) for this compound (C₉H₆N₂O) is expected at m/z 158 , corresponding to its molecular weight.[3]

-

A common fragmentation pathway for oxindoles is the loss of a neutral molecule of carbon monoxide (CO) from the lactam ring, which would result in a fragment ion at m/z 130 .

-

Subsequent fragmentation could involve the loss of hydrogen cyanide (HCN) from the nitrile group and the pyrrole ring, leading to a fragment at m/z 103 .

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent (e.g., DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, with chemical shifts referenced to the residual solvent peak. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum and enhance the signal-to-noise ratio.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) FT-IR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded prior to sample analysis.

Mass Spectrometry (MS)

For Electron Ionization Mass Spectrometry (EI-MS), a small amount of the sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio. For Electrospray Ionization Mass Spectrometry (ESI-MS), the sample is dissolved in a suitable solvent and introduced into the mass spectrometer through a charged capillary, generating ions that are then analyzed.

Visualizations

Molecular Structure of this compound

Caption: 2D structure of this compound.

Predicted Mass Spectrometry Fragmentation Pathway

Caption: Predicted fragmentation of this compound in EI-MS.

References

-

PubChem. 2-Oxo-2,3-dihydro-1H-indole-5-carbonitrile. National Center for Biotechnology Information. [Link]

-

MDPI. One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. [Link]

-

Bernstein, M. P., et al. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 476(2), 932. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of Oregon. Table of Characteristic IR Absorptions. [Link]

-

Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Sharma, S., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(24), 16386-16415. [Link]

Sources

A Comprehensive Technical Guide to the Solubility Profile of 2-Oxoindoline-5-carbonitrile

This guide provides an in-depth analysis of the solubility characteristics of 2-Oxoindoline-5-carbonitrile, a key heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2][3] Recognizing the critical role of solubility in the successful development of novel therapeutics, this document offers a detailed exploration of the theoretical and practical aspects of determining the solubility of this compound in common laboratory solvents. We will delve into the fundamental principles governing solubility, present robust experimental protocols for its determination, and provide an expert analysis of the expected solubility profile based on the molecule's structural attributes and data from analogous compounds.

The Critical Role of Solubility in Drug Discovery

The solubility of a compound is a paramount physicochemical property that dictates its journey from a laboratory curiosity to a potential therapeutic agent.[4] It influences a multitude of critical parameters, including:

-

Bioavailability: A compound must be in solution to be absorbed and exert its pharmacological effect.

-

Formulation Development: The choice of excipients and delivery systems is heavily dependent on the compound's solubility.

-

In Vitro Assay Performance: Poor solubility can lead to inaccurate and misleading results in biological assays.[5]

-

Toxicity Studies: The concentration of a compound that can be safely administered is often limited by its solubility.

Therefore, a thorough understanding of the solubility profile of a compound like this compound is not merely an academic exercise but a foundational requirement for its advancement through the drug discovery pipeline.

Theoretical Framework for Solubility

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[6][7][8] The solubility of a solute in a solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[7][8] For this compound, its solubility in various solvents will be dictated by its molecular structure, which features both polar and non-polar characteristics.

The key structural features of this compound that influence its solubility include:

-

A Polar Lactam Ring: The cyclic amide (lactam) group contains a carbonyl (C=O) and an amine (N-H) moiety, both of which can participate in hydrogen bonding.

-

An Aromatic Benzene Ring: This portion of the molecule is largely non-polar and will favor interactions with non-polar solvents.

-

A Polar Nitrile Group (-C≡N): The nitrile group is strongly polar and can act as a hydrogen bond acceptor.

The overall solubility will be a balance between the polar and non-polar regions of the molecule. Other factors that significantly impact solubility include temperature and, for gases, pressure.[7][9][10] Generally, the solubility of solids increases with increasing temperature.[9]

Predicted Solubility Profile of this compound

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble | The presence of hydrogen bond donors and acceptors suggests some water solubility, but the non-polar aromatic ring will limit it. The nitrile group may slightly enhance aqueous solubility compared to oxindole. |

| Methanol | Soluble | The polar hydroxyl group of methanol can effectively solvate the polar functionalities of the molecule. | |

| Ethanol | Soluble | Similar to methanol, ethanol is a good solvent for polar compounds.[12] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. Oxindole is soluble in DMSO.[12] |

| Dimethylformamide (DMF) | Soluble | DMF is another versatile polar aprotic solvent. Oxindole is soluble in DMF.[12] | |

| Acetonitrile | Moderately Soluble | Acetonitrile is less polar than DMSO and DMF, so solubility may be slightly lower but still significant. | |

| Acetone | Moderately Soluble | Similar to acetonitrile, acetone should be a reasonably good solvent. | |

| Non-Polar | Hexane | Insoluble | The high polarity of the lactam and nitrile groups will make it immiscible with non-polar aliphatic solvents. |

| Toluene | Sparingly Soluble | The aromatic nature of toluene may provide some interaction with the benzene ring of the molecule, but overall solubility is expected to be low. | |

| Dichloromethane (DCM) | Moderately Soluble | DCM has a moderate polarity and can often dissolve compounds with a mix of polar and non-polar features. |

Experimental Determination of Solubility

To obtain precise quantitative data, experimental determination of solubility is essential. The two most common methods employed in drug discovery are the equilibrium solubility assay and the kinetic solubility assay.[4]

Equilibrium (Thermodynamic) Solubility Assay

This method determines the solubility of a compound when the solid and solution phases are in equilibrium, providing the most accurate and consistent measurement.[13] The shake-flask method is the gold standard for determining equilibrium solubility.[13][14]

Experimental Protocol: Shake-Flask Method

-

Preparation: Accurately weigh an excess amount of solid this compound and add it to a known volume of the desired solvent in a sealed vial.[15]

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[13][14][15]

-

Separation: Separate the undissolved solid from the solution by filtration or centrifugation.[15]

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[15]

-

Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Caption: Workflow for Equilibrium Solubility Determination.

Kinetic Solubility Assay

Kinetic solubility is a high-throughput method used for rapid assessment of a compound's solubility, particularly in early drug discovery.[4][5][16][17] This method measures the concentration at which a compound, initially dissolved in a stock solution (typically DMSO), precipitates when diluted into an aqueous buffer.[5][16][17]

Experimental Protocol: Nephelometric Assay

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).[16][17]

-

Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution.

-

Aqueous Dilution: Add a fixed volume of aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well to induce precipitation.[16]

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.[16]

-

Measurement: Measure the light scattering in each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the kinetic solubility limit.[16]

Caption: Workflow for Kinetic Solubility Determination.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the solubility profile of this compound. While a definitive quantitative solubility dataset is not yet publicly available, a strong predictive framework has been established based on the compound's molecular structure and the known properties of similar molecules. The detailed experimental protocols provided herein offer a clear path for researchers to determine the precise solubility of this important compound in their solvents of interest. Such data will be invaluable for advancing the development of this compound-based compounds as potential therapeutic agents. It is strongly recommended that researchers perform these solubility studies to generate robust, quantitative data to guide their future work.

References

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol.

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Biorelevant.com. (n.d.). Equilibrium solubility of a drug substance.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed, 14(1), 13-24.

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Studylib. (n.d.). Summary of the assay method for the determination kinetic solubility. Retrieved from [Link]...

-

PubChem. (n.d.). 2-Oxo-2,3-dihydro-1H-indole-5-carbonitrile. Retrieved from [Link]

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

da Costa, A. C. S., et al. (2014). Equilibrium solubility versus intrinsic dissolution: characterization of lamivudine, stavudine and zidovudine for BCS. Brazilian Journal of Pharmaceutical Sciences, 50(4), 849-857. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

- Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

-

Quora. (2017, June 24). How can you determine the solubility of organic compounds?. Retrieved from [Link]

- Unknown. (n.d.). SAFETY DATA SHEET.

-

iChemical. (n.d.). This compound, CAS No. 61394-50-1. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Dioxoindoline-5-carbonitrile. Retrieved from [Link]

-

Liu, J.-Q., et al. (2019). Solubility Measurement and Correlation of 2-Oxindole in 12 Pure Organic Solvents. Journal of Chemical & Engineering Data, 64(10), 4376-4384. Retrieved from [Link]

-

BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. In StatPearls. Retrieved from [Link]

-

Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

Wikipedia. (n.d.). Oxindole. Retrieved from [Link]

-

Badillo, J. J., Hanhan, N. V., & Franz, A. K. (2010). Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery. Current opinion in drug discovery & development, 13(6), 758–776. Retrieved from [Link]

-

Wang, C., et al. (2017). Synthesis of 3-substituted 2-oxindoles from secondary α-bromo-propionanilides via palladium-catalyzed intramolecular cyclization. Organic & Biomolecular Chemistry, 15(38), 8117-8121. Retrieved from [Link]

-

Hennessy, E. J., & Buchwald, S. L. (2003). Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization. Journal of the American Chemical Society, 125(40), 12084–12085. Retrieved from [Link]

-

Wikipedia. (n.d.). Strychnine. Retrieved from [Link]

Sources

- 1. Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 3-substituted 2-oxindoles from secondary α-bromo-propionanilides via palladium-catalyzed intramolecular cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization [organic-chemistry.org]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. enamine.net [enamine.net]

- 6. chem.ws [chem.ws]

- 7. byjus.com [byjus.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Oxindole - Wikipedia [en.wikipedia.org]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. biorelevant.com [biorelevant.com]

- 14. scielo.br [scielo.br]

- 15. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 17. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

The Discovery and Historical Development of Oxindole Compounds

An In-depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The oxindole scaffold, a seemingly simple bicyclic heterocycle, has charted a remarkable course through the annals of chemical science. Its story begins not with a targeted synthesis, but as a derivative of one of humanity's most ancient and vibrant dyes: indigo. First identified in the mid-19th century, the 1,3-dihydro-2H-indol-2-one core has evolved from a chemical curiosity into what is now recognized as a "privileged scaffold" in medicinal chemistry. This guide provides a comprehensive technical overview of this journey, detailing the seminal discoveries, the evolution of synthetic methodologies, the identification of its widespread presence in nature, and its ultimate validation as a cornerstone of modern drug development. We will explore the chemical logic behind foundational synthetic routes, the discovery of potent naturally occurring oxindole alkaloids, and the rational design of blockbuster therapeutics, offering field-proven insights for today's research professionals.

The Genesis: From Natural Dyes to a Novel Heterocycle

The story of the oxindole is inextricably linked to the study of indigo, the deep blue pigment from the Isatis tinctoria plant. The quest to understand indigo's chemical nature inadvertently laid the groundwork for the discovery of its oxidized relatives.

1.1 The Indigo Connection: First Encounter via Isatin

In 1840, Otto Linné Erdmann and Auguste Laurent, while investigating the oxidative degradation of indigo using nitric and chromic acids, isolated a novel orange-red crystalline compound.[1][2][3] They named this substance "isatin" (1H-indole-2,3-dione), recognizing its origin from the indigo dye.[1][2] This marked the first formal isolation and characterization of a compound containing the core bicyclic structure that would later be recognized as the 2,3-dioxo derivative of indole. While not an oxindole itself, isatin's discovery was the crucial first step, providing the chemical framework and a versatile precursor for future explorations into this class of compounds.

1.2 The First Synthesis of the Oxindole Core

The definitive synthesis of the parent oxindole (2-indolinone) molecule was accomplished by the celebrated German chemist Adolf von Baeyer in 1878.[4] His approach was a landmark achievement in heterocyclic chemistry. Moving from the known reactivity of ortho-substituted benzene rings, Baeyer devised a reductive cyclization strategy. He began by nitrating phenylacetic acid to form o-nitrophenylacetic acid.[4] Subsequent reduction of the nitro group, using a reducing agent like zinc in acid, initiated an intramolecular condensation. The newly formed amino group nucleophilically attacked the carboxylic acid, leading to cyclization and dehydration to furnish the stable five-membered lactam ring of the oxindole core.[5] This reaction not only provided the first rational synthesis of the scaffold but also demonstrated a powerful strategy for building fused heterocyclic systems that remains conceptually relevant today.

Foundational Synthetic Methodologies

With the core structure established, the late 19th and early 20th centuries saw the development of named reactions that became the workhorses for synthesizing oxindoles and their critical precursors. These methods provided access to a wider range of derivatives, enabling deeper investigation into their properties.

2.1 The Baeyer–Emmerling Indole Synthesis

While targeting the synthesis of indole itself, the work of Baeyer and Adolph Emmerling in 1869 provided critical insights into the reactivity of ortho-nitrocinnamic acids.[6] Their method involved the reduction of o-nitrocinnamic acid with iron powder in a strongly basic solution, which led to the formation of indole.[6][7] Although the final product was indole, the key mechanistic step involved the reduction of a nitro group followed by an intramolecular cyclization, a strategic parallel to Baeyer's later oxindole synthesis. This work highlighted the utility of ortho-nitro-substituted aromatic acids as versatile precursors for building the indole and oxindole frameworks.

2.2 The Hinsberg Oxindole Synthesis

In 1888, Oscar Hinsberg developed a distinct method for preparing oxindoles starting from the reaction of a secondary arylamine with the bisulfite adduct of glyoxal.[8] This reaction proceeds through the formation of an intermediate N-aryl-aminoacetic acid, which is then cyclized under acidic conditions to yield the oxindole. The Hinsberg synthesis offered an alternative disconnection approach, building the heterocyclic ring by forming the C2-C3 bond through an intramolecular Friedel-Crafts-type acylation.

2.3 Synthesizing the Precursor: The Sandmeyer and Stolle Isatin Syntheses

Given isatin's utility as a precursor, methods for its synthesis were crucial. The Sandmeyer methodology became one of the most famous and straightforward routes.[3][9] It involves the condensation of an aniline with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate to produce an isonitrosoacetanilide intermediate.[2][3][10] This intermediate is then cyclized by heating in strong acid, such as sulfuric acid, to furnish the isatin in high yield.[3][9][10]

This protocol describes a classical procedure for synthesizing isatin from aniline.

-

Preparation of the Isonitrosoacetanilide Intermediate:

-

In a 2 L flask, dissolve 100 g of sodium sulfate in 1 L of water.

-

Add 30 g of aniline, followed by a solution of 70 g of chloral hydrate in 100 mL of water.

-

Heat the mixture to boiling.

-

Separately, prepare a solution of 75 g of hydroxylamine hydrochloride in 250 mL of water. Add this solution to the boiling reaction mixture in a steady stream.

-

Continue to boil for an additional 1-2 minutes until the isonitrosoacetanilide begins to crystallize.

-

Cool the mixture in an ice bath. Collect the solid product by filtration and wash with cold water.

-

-

Cyclization to Isatin:

-

Pre-warm 300 g of concentrated sulfuric acid to 50 °C in a 1 L beaker.

-

Add the dried isonitrosoacetanilide from the previous step in small portions, ensuring the temperature does not exceed 70-75 °C.

-

Once the addition is complete, heat the mixture to 80 °C and maintain for 10 minutes.

-

Carefully pour the hot acid mixture onto 2 kg of crushed ice.

-

Allow the mixture to stand for several hours. The isatin will precipitate as a reddish-orange solid.

-

Collect the isatin by filtration, wash thoroughly with cold water until the washings are neutral, and dry.

-

The Stolle synthesis provides a robust alternative, particularly for substituted isatins.[1][3] This method involves the condensation of a primary or secondary arylamine with oxalyl chloride to form a chlorooxalylanilide intermediate.[1][2][3] This intermediate is then cyclized in the presence of a Lewis acid, such as aluminum trichloride or boron trifluoride, to yield the isatin.[1][2]

Caption: Workflow for the Sandmeyer Isatin Synthesis.

The Oxindole Scaffold in Nature's Arsenal

While the oxindole core was born in the chemist's flask, it was independently and prolifically created by nature. The discovery of oxindole alkaloids in plants revealed a new dimension of their significance, showcasing their role in complex biological systems.

3.1 Discovery of Oxindole Alkaloids: The Uncaria Genus

The first significant discovery of oxindoles as natural products came from the study of plants from the Uncaria genus, most famously Uncaria tomentosa, known as Cat's Claw.[11][12] Indigenous peoples of the Amazon rainforest have used this plant in traditional medicine for centuries to treat a variety of ailments, including inflammatory conditions and to boost immune health.[11] Chemical investigation of these plants led to the isolation of a class of compounds identified as monoterpenoid oxindole alkaloids (MOAs).[13] These natural products were found to be responsible for many of the plant's purported therapeutic effects.[11]

3.2 Structural Diversity and Biosynthesis

Nature utilizes the oxindole scaffold to create a vast array of structurally complex molecules. These are often categorized based on their biosynthetic origins and final structure.

-

Simple Oxindoles: Derivatives of the basic 2-oxindole core.

-

3,3-Disubstituted Oxindoles: Featuring a quaternary stereocenter at the C3 position, a common motif in alkaloids like horsfiline and physostigmine.[14]

-

Spirooxindoles: Where the C3 position of the oxindole is part of a second ring system, creating a spirocyclic junction.[15][16] These are common in the Rubiaceae and Apocynaceae plant families.[15]

-

Monoterpenoid Oxindole Alkaloids (MOAs): Biosynthetically derived from the corresponding monoterpenoid indole alkaloids (MIAs) through an oxidative rearrangement process.[13] The discovery of a cytochrome P450 enzyme responsible for this transformation was a recent breakthrough in understanding their formation.[16]

Caption: Biosynthetic conversion of MIAs to MOAs.

Table 1: Representative Naturally Occurring Oxindole Alkaloids

| Alkaloid Name | Natural Source | Reported Biological Activity |

| Mitraphylline | Uncaria tomentosa | Anti-inflammatory, Immunomodulatory |

| Horsfiline | Horsfieldia superba | Analgesic |

| Gelsemine | Gelsemium sempervirens | Highly toxic, Paralytic |

| Spirotryprostatin A | Aspergillus fumigatus | Antimitotic, Anticancer |

| (S)-Spirobrassinin | Brassica oleracea | Phytoalexin (antifungal) |

The Modern Era: A "Privileged Scaffold" in Drug Discovery

The structural features of the oxindole—a rigid, planar aromatic portion fused to a lactam ring with reactive sites at N1 and C3—make it an ideal scaffold for interacting with biological targets. This has led to its designation as a "privileged scaffold" in medicinal chemistry, a core structure that can be decorated to bind to multiple, distinct receptor types.

4.1 The Catalytic Revolution: Palladium-Catalyzed Syntheses

A major leap in oxindole synthesis came with the advent of palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amidation, in particular, provided a powerful method for the intramolecular α-arylation of amides. This allowed for the highly efficient cyclization of α-haloacetanilide precursors to form the oxindole ring under mild conditions with high functional group tolerance, revolutionizing access to complex oxindole derivatives.[17]

This protocol outlines a general procedure for the synthesis of an oxindole from an N-aryl-2-chloroacetamide precursor.

-

Reaction Setup:

-

To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the N-aryl-2-chloroacetamide substrate (1.0 mmol).

-

Add a palladium catalyst, such as Pd(OAc)₂ (2 mol%), and a suitable phosphine ligand, such as 2-(di-tert-butylphosphino)biphenyl (4 mol%).

-

Add a base, such as sodium tert-butoxide (1.2 mmol).

-

Add 5 mL of a dry, deoxygenated solvent, such as toluene.

-

-

Reaction Execution:

-

Seal the Schlenk tube and heat the reaction mixture in an oil bath to 80-110 °C.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired oxindole.

-

4.2 The Oxindole in Approved Therapeutics

The true potential of the oxindole scaffold has been realized in the development of life-saving pharmaceuticals. Its ability to mimic the hydrogen bonding pattern of a peptide backbone and present substituents in a well-defined three-dimensional space makes it an excellent inhibitor of protein kinases.

Caption: The Oxindole as a versatile privileged scaffold.

Table 2: FDA-Approved Drugs Featuring the Oxindole Core

| Drug Name (Brand) | Year of Approval | Mechanism of Action | Primary Indication |

| Sunitinib (Sutent) | 2006 | Multi-targeted Receptor Tyrosine Kinase (RTK) Inhibitor | Renal Cell Carcinoma, GIST |

| Nintedanib (Ofev) | 2014 | Triple Angiokinase Inhibitor (VEGFR, FGFR, PDGFR) | Idiopathic Pulmonary Fibrosis |

| Ropinirole (Requip) | 1997 | Dopamine Agonist | Parkinson's Disease, RLS |

The success of these drugs has cemented the oxindole's status as a cornerstone of modern medicinal chemistry and continues to inspire the development of new therapeutic agents.[12]

Conclusion and Future Outlook

From its serendipitous discovery as an oxidation product of indigo to its rational design as a multi-kinase inhibitor, the oxindole has proven to be a scaffold of enduring value. Its rich history is a testament to over 180 years of chemical innovation. The journey from Baeyer's foundational synthesis to modern catalytic and asymmetric methods has given chemists unparalleled control over its structure. Concurrently, the discovery of its prevalence and complexity in nature has provided both inspiration and validation for its biological relevance.

Looking forward, the field continues to advance. The elucidation of biosynthetic pathways using 'omics' strategies is opening doors to biocatalytic and synthetic biology approaches for producing complex oxindole alkaloids.[13] New synthetic methodologies continue to emerge, offering even greater efficiency and stereocontrol. As our understanding of disease biology deepens, the oxindole scaffold, with its proven track record and synthetic tractability, is certain to remain a central and privileged player in the quest for the next generation of therapeutics.

References

-

Baeyer, A.; Emmerling, A. (1869). Synthese des indoles. Berichte der deutschen chemischen Gesellschaft, 2(1), 679–682. [Link]

-

Mishra, P., et al. (2021). Synthesis of Isatin and Its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098. [Link]

-

Jordao, A. K., et al. (2011). Synthesis of Substituted Isatins. Molecules, 16(12), 10335-10347. [Link]

-

Caring Sunshine. (n.d.). Ingredient: Oxindole alkaloids. [Link]

-

Patil, D. S. (n.d.). Synthesis of Isatin and Its Derivatives & their Applications in Biological System. [Unpublished manuscript]. [Link]

-

Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. DergiPark. [Link]

-

Wikipedia. (n.d.). Isatin. [Link]

-

Khan, I., et al. (2014). Discovery of novel oxindole derivatives as potent α-glucosidase inhibitors. Bioorganic & Medicinal Chemistry, 22(13), 3441-3448. [Link]

-

Wikipedia. (n.d.). Hinsberg oxindole synthesis. [Link]

- Baeyer, A. (1878). Ueber die Einwirkung des salpetrigsauren Ammoniaks auf Phenylessigsäure. Berichte der deutschen chemischen Gesellschaft, 11(1), 582-585. (Historical reference, URL not available).

- Baeyer, A. (1878). Ueber das Oxindol. Berichte der deutschen chemischen Gesellschaft, 11(1), 1228-1229. (Historical reference, URL not available).

-

Al-Hussain, S. A., et al. (2018). Natural and synthetic biologically active compounds containing the 2-oxindole unit. Journal of the Serbian Chemical Society, 83(1), 1-25. [Link]

-

Wikidata. (n.d.). Baeyer–Emmerling indole synthesis. [Link]

-

Sekhar, K. V. G. C., et al. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy, 141, 111842. [Link]

-

Sharma, S., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(23), 15637-15682. [Link]

-

Zhang, D., et al. (2023). Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. Molecules, 28(14), 5431. [Link]

-

ResearchGate. (n.d.). Baeyer-Emmerling indole synthesis. [Link]

-

Ziarani, G. M., et al. (2013). Oxindole as starting material in organic synthesis. ARKIVOC, 2013(i), 470-535. [Link]

-

Ramos-Valdivia, A. C., & Gschaedler, A. (2024). Biosynthesis of oxindole alkaloids: Recent advances and challenges. Current Opinion in Plant Biology, 82, 102648. [Link]

-

Rios-Lombardía, N., & Morán, J. R. (2018). On the Baeyer-Emmerling Synthesis of Indigo. World Journal of Chemical Education, 6(4), 169-180. [Link]

-

Sharma, S., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances. [Link]

-

ResearchGate. (n.d.). Natural products containing 3 alkyl-oxindole cores and 3... [Link]

-

Wikipedia. (n.d.). Oxindole. [Link]

-

Organic Chemistry Portal. (n.d.). Oxindole synthesis. [Link]

-

Ziarani, G. M., et al. (2013). Oxindole as starting material in organic synthesis. ResearchGate. [Link]

-

Sumpter, W. C. (1945). The Chemistry of Oxindole. Chemical Reviews, 37(3), 443-479. [Link]

- Collins, J. F., et al. (1956). The Synthesis of Oxindoles. Journal of the American Chemical Society, 78(1), 221.

-

Chen, J., et al. (2023). Discovery of a cytochrome P450 enzyme catalyzing the formation of spirooxindole alkaloid scaffold. Frontiers in Plant Science, 14, 1121081. [Link]

-

Ramos-Valdivia, A. C., & Gschaedler, A. (2024). Biosynthesis of oxindole alkaloids: Recent advances and challenges. ResearchGate. [Link]

-

ResearchGate. (n.d.). Formation of the main product ions of natural and unnatural oxindole alkaloids 3, 3b and 3c. [Link]

-

Harsanyi, A. (2013). Synthesis of 3-fluoro-oxindoles and phenyl fluoroacetic acid derivatives. Durham University. [Link]

Sources

- 1. nmc.gov.in [nmc.gov.in]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Isatin - Wikipedia [en.wikipedia.org]

- 4. On the Baeyer-Emmerling Synthesis of Indigo [pubs.sciepub.com]

- 5. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]

- 6. Baeyer–Emmerling indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Baeyer–Emmerling indole synthesis - Wikidata [wikidata.org]

- 8. Hinsberg oxindole synthesis - Wikipedia [en.wikipedia.org]

- 9. biomedres.us [biomedres.us]

- 10. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. caringsunshine.com [caringsunshine.com]

- 12. researchgate.net [researchgate.net]

- 13. Biosynthesis of oxindole alkaloids: Recent advances and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Discovery of a cytochrome P450 enzyme catalyzing the formation of spirooxindole alkaloid scaffold [frontiersin.org]

- 17. Oxindole synthesis [organic-chemistry.org]

A Technical Guide to the Biological Activities of 2-Oxoindoline-5-carbonitrile and Its Derivatives

Abstract

The 2-oxoindoline core, a privileged heterocyclic scaffold, is a cornerstone in modern medicinal chemistry, renowned for its vast pharmacological potential. The strategic incorporation of a carbonitrile moiety at the 5-position profoundly influences the molecule's electronic properties and reactivity, creating a versatile building block for potent, targeted therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and diverse biological activities of 2-Oxoindoline-5-carbonitrile and its derivatives. We will dissect its prominent role in oncology, particularly in kinase inhibition and apoptosis induction, and further explore its potential as an enzyme inhibitor, and an antimicrobial agent. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for future investigation into this promising chemotype.

Introduction: The 2-Oxoindoline Scaffold

The 2-oxoindoline (or oxindole) ring system is a bicyclic nitrogen heterocycle that forms the structural basis of numerous natural products and synthetic compounds with significant biological activities.[1] Its structure is characterized by a stable lactam tautomeric form and acidic protons at the C3 position, making it amenable to a wide range of chemical modifications.[1]

The introduction of a carbonitrile (-C≡N) group at the 5-position is a critical design element. As a potent electron-withdrawing group and an effective hydrogen bond acceptor, the 5-carbonitrile moiety significantly enhances the binding affinity and selectivity of these compounds for their molecular targets.[2] This functionalization has proven instrumental in the development of derivatives with potent anticancer, antiviral, and enzyme-inhibitory properties.[2]

Synthesis and Chemical Properties

The synthesis of the 2-oxoindoline core can be achieved through various established methodologies. The Sandmeyer synthesis is a classical and widely utilized method for preparing isatin and its derivatives, which can then be converted to the 2-oxoindoline scaffold.[2][3] Another key reaction is the Knoevenagel condensation, which is invaluable for synthesizing 3-substituted-2-oxoindoline derivatives, allowing for the introduction of diverse functional groups crucial for tuning biological activity.[2]

Premier Biological Activity: Anticancer Potential

The most extensively documented and promising application of this compound derivatives is in oncology. These compounds exert their anticancer effects through a multi-targeted approach, primarily by inhibiting key cellular processes that are dysregulated in cancer.[2]

Core Mechanisms of Action

Derivatives of this scaffold disrupt cancer cell proliferation through three primary, often interconnected, mechanisms:

-

Kinase Inhibition: Protein kinases are critical regulators of cell signaling, and their aberrant activity is a hallmark of cancer. The planar 2-oxoindoline ring system can effectively engage in stacking interactions within the ATP-binding pocket of various kinases. The 5-carbonitrile group further enhances this interaction by forming specific hydrogen bonds, thereby improving inhibitory potency and selectivity.[2] Key kinase families targeted by these derivatives include Cyclin-Dependent Kinases (CDKs), such as CDK2, and Aurora Kinases.[2][4] Inhibition of these kinases leads to a halt in the cell division cycle.

-

Cell Cycle Arrest: By inhibiting key kinases like CDK2, these compounds can effectively halt the progression of the cell cycle. Studies have demonstrated that treatment with 2-oxoindoline derivatives can cause cancer cells to accumulate in the G1, S, or G2/M phases of the cell cycle, preventing them from dividing and proliferating.[4][5]

-

Induction of Apoptosis: Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many 2-oxoindoline derivatives have been shown to be potent inducers of apoptosis.[5][6] They can activate intrinsic or extrinsic apoptotic pathways, often by modulating the expression of key regulatory proteins like those in the Bcl-2 family and activating caspases, the executioner enzymes of apoptosis.[7]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of various 2-oxoindoline derivatives has been evaluated against a panel of human cancer cell lines. The IC₅₀ values, representing the concentration required to inhibit 50% of cell growth, highlight the potency of these compounds.

| Compound Class/Reference | Cell Line | Cancer Type | IC₅₀ (µM) | Citation |

| Acetohydrazide Derivative (4o) | SW620 | Colon | 3- to 5-fold more potent than PAC-1 | [5] |

| Acetohydrazide Derivative (4o) | PC-3 | Prostate | 3- to 5-fold more potent than PAC-1 | [5] |

| Acetohydrazide Derivative (4o) | NCI-H23 | Lung | 3- to 5-fold more potent than PAC-1 | [5] |

| Oxindoline Hydrazone (6g) | MCF-7 | Breast | 13.8 ± 0.7 | [4] |

| 3-Hydroxy-2-oxoindoline (9d) | MCF-7 | Breast | 4.9 ± 0.2 | [4] |

| 2-Oxoindolin-3-ylidene (10a) | MCF-7 | Breast | 6.0 ± 0.3 | [4] |

| Carbohydrazide (6i) | MCF-7 | Breast | 8.38 ± 0.62 | [7] |

| Carbohydrazide (6b) | MCF-7 | Breast | 11.50 ± 0.52 | [7] |

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol details a standard method for assessing the effect of a test compound on the cell cycle distribution of cancer cells.

Objective: To determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle after treatment with a this compound derivative.

Materials:

-

Human cancer cell line (e.g., U937, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test compound dissolved in DMSO

-

Phosphate-Buffered Saline (PBS), ice-cold

-

75% Ethanol, ice-cold (for fixation)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer (e.g., FACSCalibur)

Procedure:

-

Cell Seeding: Plate cells (e.g., 5 x 10⁵ cells/mL) in 6-well plates and incubate for 24 hours to allow for attachment and growth.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 5, 10, 30 µM) and a vehicle control (DMSO). Include a positive control if available. Incubate for a specified period (e.g., 24 hours).[5]

-

Cell Harvesting: After incubation, collect both adherent and floating cells. Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet twice with ice-cold PBS.

-

Fixation: Resuspend the cell pellet gently and add 1 mL of ice-cold 75% ethanol dropwise while vortexing at low speed to prevent cell clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.[5]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be measured by detecting the fluorescence of PI, which is proportional to the amount of DNA in the cells.

-

Data Interpretation: Process the data using appropriate software (e.g., Cell Quest Pro) to generate a histogram of DNA content.[5] The percentage of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases is then quantified.

Broad-Spectrum Enzyme Inhibition

The 2-oxoindoline scaffold is a versatile inhibitor of various enzymes implicated in disease, extending its therapeutic potential beyond oncology.

-

Carbonic Anhydrase (CA) Inhibition: CAs are metalloenzymes that play a crucial role in pH regulation and are often overexpressed in tumors. 2-oxindole derivatives, particularly those conjugated with a benzenesulfonamide moiety, have shown potent and selective inhibition of tumor-associated isoforms like CA IX and CA XII.[8] Compound 4a from one study revealed high activity against hCA II and hCA IX with Kᵢ values of 3.0 and 13.9 nM, respectively.

-

Antiviral Protease Inhibition: The isatin core is a key component in the design of antiviral agents. Notably, N-substituted isatin-5-carboxamide compounds, which are structurally related to our topic, were identified as potent inhibitors of the SARS-CoV-2 3C-like protease (3CLpro), with IC₅₀ values as low as 45 nM.[2] This highlights the potential for developing antiviral drugs based on this scaffold.

-

Other Enzyme Targets: The versatility of the scaffold has been demonstrated through the inhibition of other enzymes, including Protein Kinase C theta (PKCθ) and enzymes involved in diabetes management like α-amylase and α-glucosidase.[9][10]

| Enzyme Target | Compound Type | Inhibition Value (Kᵢ or IC₅₀) | Citation |

| Carbonic Anhydrase II (hCA II) | Benzenesulfonamide conjugate 4a | Kᵢ = 3.0 nM | |

| Carbonic Anhydrase IX (hCA IX) | Benzenesulfonamide conjugate 4a | Kᵢ = 13.9 nM | |

| SARS-CoV-2 3CLpro | N-substituted isatin-5-carboxamide | IC₅₀ = 45 nM | [2] |

| Protein Kinase C theta (PKCθ) | Thieno[2,3-b]pyridine-5-carbonitrile 16 | IC₅₀ = 16 nM | [9] |

| α-Glucosidase | Tetrahydrobenzo[h]quinoline-3-carbonitrile 32 | IC₅₀ = 0.65 µM | [10] |

| α-Amylase | Tetrahydrobenzo[h]quinoline-3-carbonitrile 12 | IC₅₀ = 3.42 µM | [10] |

Antimicrobial Activity

Derivatives of 2-oxoindoline have also demonstrated notable activity against a range of microbial pathogens.

-

Antibacterial Activity: Spiro[oxindole-2,3′-pyrrolidine] derivatives have shown significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Micrococcus luteus.[11] One compound in a study exhibited a Minimum Inhibitory Concentration (MIC) of 3.9 µg/mL against S. aureus.[11]

-

Antifungal Activity: The same class of spiro-oxindoles also displayed promising antifungal properties.[11] Other studies on related quinoline derivatives, which share some structural similarities, have also reported potent antifungal activity against strains like A. flavus, A. niger, and C. albicans.[12][13]

Conclusion and Future Perspectives

The this compound scaffold and its derivatives represent a highly versatile and potent class of bioactive molecules. The electron-withdrawing nature of the 5-carbonitrile group is a key determinant of the enhanced biological activity, particularly in the context of anticancer therapy through multi-target mechanisms including kinase inhibition and apoptosis induction. The demonstrated efficacy of its derivatives against a wide range of other therapeutic targets, including viral proteases, carbonic anhydrases, and microbial pathogens, underscores its significance as a "privileged structure" in drug discovery.

Future research should focus on leveraging structure-activity relationship insights to perform lead optimization for enhanced potency and selectivity against specific targets. The translation of promising in vitro results into in vivo animal models is a critical next step to validate the therapeutic potential of these compounds. Furthermore, exploring novel synthetic modifications of the 2-oxoindoline core could unlock new therapeutic applications, solidifying its role as an invaluable platform for the development of next-generation medicines.

References

-

Nguyen, P. D., et al. (2022). Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents. Scientific Reports, 12(1), 1845. Available from: [Link]

-

Al-Suwaidan, I. A., et al. (2023). Synthesis and in vitro anticancer activity of some 2-oxindoline derivatives as potential CDK2 inhibitors. Journal of Biomolecular Structure & Dynamics, 41(24), 15009-15022. Available from: [Link]

-

ResearchGate. (n.d.). Clinically approved 2-oxo-indoline derivatives. Retrieved from [Link]

-

ResearchGate. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Retrieved from [Link]

-

Hays, C., et al. (2022). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics, 11(11), 1509. Available from: [Link]

-

Nguyen, P. D., et al. (2022). Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents. ResearchGate. Retrieved from [Link]

-

Hill, R. J., et al. (2006). Second generation 4-(4-methyl-1H-indol-5-ylamino)-2-phenylthieno[2,3-b]pyridine-5-carbonitrile PKCtheta inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(10), 2795-2799. Available from: [Link]

-

El-Sayed, M. E., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(22), 14937-14962. Available from: [Link]

-

Eskandar, R. F., et al. (2020). Synthesis and selective inhibitory effects of some 2-oxindole benzenesulfonamide conjugates on human carbonic anhydrase isoforms CA I, CA II, CA IX and CAXII. Bioorganic Chemistry, 95, 103514. Available from: [Link]

-

Vasin, V. A., et al. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. Molbank, 2022(2), M1382. Available from: [Link]

-

Eldehna, W. M., et al. (2024). Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer. Molecules, 29(4), 779. Available from: [Link]

-

Letribot, B., et al. (2018). Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones. ResearchGate. Retrieved from [Link]

-

Eskandar, R. F., et al. (2020). Synthesis and selective inhibitory effects of some 2-oxindole benzenesulfonamide conjugates on human carbonic anhydrase isoforms. Bioorganic Chemistry, 95, 103514. Available from: [Link]